molecular formula C10H18O3 B12631072 Methyl 5-hydroxy-4-methyloct-2-enoate CAS No. 919296-40-5

Methyl 5-hydroxy-4-methyloct-2-enoate

Cat. No.: B12631072
CAS No.: 919296-40-5
M. Wt: 186.25 g/mol
InChI Key: MODAUSOBLAEPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-4-methyloct-2-enoate is a branched unsaturated methyl ester characterized by an oct-2-enoate backbone with hydroxyl (-OH) and methyl (-CH₃) substituents at the C5 and C4 positions, respectively.

Properties

CAS No.

919296-40-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 5-hydroxy-4-methyloct-2-enoate

InChI

InChI=1S/C10H18O3/c1-4-5-9(11)8(2)6-7-10(12)13-3/h6-9,11H,4-5H2,1-3H3

InChI Key

MODAUSOBLAEPAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C=CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-4-methyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the aldol condensation of 4-methylpentanal with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated ester to yield the desired product. This reaction requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4-methyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 5-oxo-4-methyloct-2-enoate.

    Reduction: 5-hydroxy-4-methyloctanol.

    Substitution: 5-chloro-4-methyloct-2-enoate.

Scientific Research Applications

Methyl 5-hydroxy-4-methyloct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-4-methyloct-2-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-hydroxy-4-methyloct-2-enoate with three analogous compounds, emphasizing structural features, physical properties, and applications.

Methyl Salicylate

Structure : Aromatic methyl ester with a hydroxyl group at the ortho position of the benzene ring.
Key Differences :

  • Backbone: Methyl salicylate has an aromatic benzoate backbone, whereas this compound features an aliphatic octenoate chain.
  • Polarity : The aromatic ring in methyl salicylate enhances hydrophobicity compared to the aliphatic chain of the target compound, which may exhibit moderate polarity due to its hydroxyl group .
Property This compound Methyl Salicylate
Backbone Aliphatic (oct-2-enoate) Aromatic (benzoate)
Functional Groups C5-OH, C4-CH₃ ortho-OH
Volatility (Inferred) Moderate (similar to aliphatic esters) High (due to aromaticity)
Typical Applications Pharmaceutical intermediates Fragrances, analgesics

(4R,5S,E)-5-(Acryloyloxy)-4-((2-methoxyethoxy)methoxy)hex-2-enoate

Structure: A shorter-chain hex-2-enoate ester with acryloyloxy and methoxyethoxy substituents. Key Differences:

  • Chain Length: The hex-2-enoate backbone (C6) is shorter than the oct-2-enoate (C8) in the target compound.
  • Synthetic Utility : The compound in is a synthetic intermediate in multi-step organic reactions, whereas the target compound’s hydroxyl group may facilitate hydrogen bonding in biological systems .
Property This compound (4R,5S,E)-Hex-2-enoate Derivative
Chain Length C8 C6
Key Substituents C5-OH, C4-CH₃ Acryloyloxy, methoxyethoxy
Reactivity Moderate (hydroxyl-driven) High (acryloyloxy-driven)
Applications Bioactive intermediates Polymer precursors

General Methyl Esters (Aliphatic Class)

(Table 3) highlights common properties of aliphatic methyl esters, such as moderate solubility in organic solvents and lower melting points compared to aromatic analogs. This compound aligns with these trends but diverges due to its hydroxyl group, which may enhance water solubility relative to non-hydroxylated esters .

Property This compound Typical Aliphatic Methyl Ester
Solubility in Water Moderate (enhanced by -OH) Low
Boiling Point Higher (due to polarity) Moderate
Reactivity Oxidizable (C5-OH) Stable

Biological Activity

Methyl 5-hydroxy-4-methyloct-2-enoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound features a hydroxy group and a methylene bridge in its structure, which are critical for its biological interactions. The presence of these functional groups contributes to its reactivity and binding affinity to various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study reported that it showed growth inhibition against several bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests its potential utility in developing antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The mechanism is thought to involve modulation of inflammatory pathways through interaction with specific receptors and enzymes. The hydroxy group enhances its ability to form hydrogen bonds with target proteins, potentially leading to reduced inflammatory responses.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It may bind to specific receptors that mediate immune responses, altering their activity and leading to decreased inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory Activity
This compound1,000 μg/mLModerate
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoateNot specifiedSignificant
Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoateNot specifiedLow

This table illustrates the varying degrees of activity among related compounds, highlighting the potential advantages of this compound in therapeutic applications.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Inflammation Models : Animal models subjected to inflammatory stimuli showed a significant reduction in inflammation markers when treated with this compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 5-hydroxy-4-methyloct-2-enoate, and how can stereochemical purity be ensured?

  • Methodology : A two-step synthesis involving protection/deprotection strategies is common. For example, hydroxyl groups can be protected using methoxyethoxymethyl (MEM) or benzyl ethers under basic conditions (e.g., i-Pr2NEt as a base), followed by acidic or basic hydrolysis to yield the final product . Stereochemical control may require chiral auxiliaries or asymmetric catalysis. Characterization via 1H^1H- and 13C^{13}C-NMR (e.g., monitoring coupling constants for double-bond geometry) and polarimetry ([α]D_D) ensures enantiomeric purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodology :

  • NMR : Assign 1H^1H-NMR signals for the α,β-unsaturated ester (δ 5.9–6.9 ppm) and hydroxyl proton (broad signal, exchangeable with D2_2O). 13C^{13}C-NMR confirms carbonyl (δ ~170 ppm) and olefinic carbons .
  • IR : Peaks at ~1715 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (OH stretch) validate functional groups .
  • Resolution of conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For ambiguous signals, use 2D NMR (COSY, HSQC) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Methodology : Crystallize the compound (e.g., via slow evaporation in CH2_2Cl2_2/MeOH). Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically or located via difference maps. Validate the structure using the CIF check tool in PLATON to detect disorders or twinning .

Advanced Research Questions

Q. How can computational methods complement experimental data to resolve contradictions in stereochemical assignments?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and coupling constants. Compare computed values with experimental data to validate configurations. For example, discrepancies in JJ-values for the double bond (cis vs. trans) can be resolved by optimizing geometries at the B3LYP/6-31G(d) level .

Q. What strategies are effective in handling enantiomeric impurities during synthesis, and how can their impact on biological activity be assessed?

  • Methodology :

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Crystallization : Exploit differential solubility of enantiomers in polar solvents.
  • Biological assays : Test isolated enantiomers in enzyme inhibition or receptor-binding assays to correlate stereochemistry with activity. Report enantiomeric excess (ee) via chiral HPLC or 1H^1H-NMR with chiral shift reagents .

Q. How should researchers address discrepancies between theoretical and experimental X-ray diffraction data for this compound?

  • Methodology :

  • Refinement : Use SHELXL’s restraints (e.g., SIMU/DELU) to model thermal motion or disorder. Check for overfitting via Rfree_{\text{free}} values.
  • Validation : Employ the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. Compare experimental and computed (e.g., Mercury CSD) torsion angles to diagnose model errors .

Q. What are the best practices for designing a meta-analysis of existing studies on structurally similar α,β-unsaturated esters?

  • Methodology :

  • Literature search : Use databases (SciFinder, Reaxys) with keywords like “α,β-unsaturated ester synthesis” or “stereochemical analysis.” Exclude non-peer-reviewed sources.
  • Data extraction : Tabulate yields, spectroscopic data, and crystallographic parameters (e.g., CCDC codes) in spreadsheets.
  • Contradiction analysis : Apply statistical tools (e.g., R or Python’s Pandas) to identify trends in reaction conditions or characterization outliers .
    05 文献检索Literature search for meta-analysis
    02:58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.